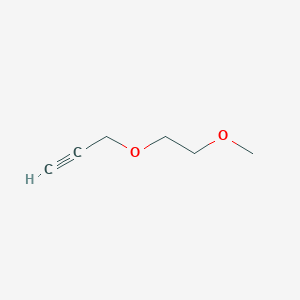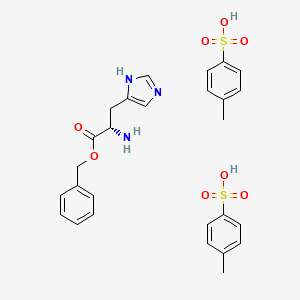
Acacia senegal, ext.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lucidone a belongs to the class of organic compounds known as 20-oxosteroids. These are steroid derivatives carrying a C=O group at the 20-position of the steroid skeleton. Lucidone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Lucidone a has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, lucidone a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lucidone a can be found in mushrooms. This makes lucidone a a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Genetic Diversity and Characterization
- Acacia senegal exhibits significant genetic diversity, which is crucial for understanding its evolutionary history and distribution. Studies using microsatellite markers and DNA content analysis have revealed patterns of genetic variation and ploidy variation, indicating its adaptability to different environments (Assoumane et al., 2009); (Odee et al., 2015).
Environmental Impact and Soil Improvement
- Acacia senegal is known for its role in soil fertility improvement, especially in arid and semi-arid environments. It contributes to nitrogen fixation and influences soil nutrient dynamics, which is beneficial for agroforestry systems and sustainable land management (Isaac et al., 2011); (Omar & Muhammad, 2016).
Gum Arabic Production and Applications
- The tree is primarily exploited for its production of gum arabic, which has applications in food, pharmaceuticals, and other industries. Research into improving gum properties, such as emulsification and stabilization, has led to the development of enhanced forms like Acacia (sen) SUPER GUM™ (Aoki et al., 2007).
Drought Stress Response and Symbiotic Relationships
- Studies have explored how Acacia senegal responds to drought stress, including its symbiosis with Sinorhizobium species. Understanding these relationships can aid in managing Acacia senegal under environmental stress and improving its resilience (Räsänen et al., 2004).
Phytochemical Properties and Medicinal Applications
- Research on the chemical composition and potential medicinal applications of Acacia senegal has been conducted, including its use in traditional medicine for treating various diseases. This includes studies on its anti-urolithiatic activity and its role in traditional treatments (El oumari et al., 2022).
Agroforestry and Crop Yield Influence
- Acacia senegal is incorporated into agroforestry systems, where its interaction with crops has been studied. It influences crop yields and soil water content, offering insights into sustainable agricultural practices (Raddad & Luukkanen, 2007).
Eigenschaften
CAS-Nummer |
97659-43-3 |
|---|---|
Produktname |
Acacia senegal, ext. |
Molekularformel |
C24H34O5 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C24H34O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16-17,26,28H,7-11H2,1-6H3 |
InChI-Schlüssel |
NKQOQQOOZLPVEV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Kanonische SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
melting_point |
280-283°C |
Andere CAS-Nummern |
97653-92-4 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)



![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)


![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)




